molecular formula C4H6N4O4S B580737 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide CAS No. 1700454-40-5

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide

Cat. No. B580737
CAS RN: 1700454-40-5
M. Wt: 206.176
InChI Key: HMYYHMZZTBYYQP-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is a chemical compound with the CAS Number: 1700454-40-5 . It has a molecular weight of 206.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is 1S/C4H6N4O4S/c1-7-2-3 (8 (9)10)4 (6-7)13 (5,11)12/h2H,1H3, (H2,5,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is a powder at room temperature . It has a molecular weight of 206.18 .

Scientific Research Applications

Background on Sulfonamides

Sulfonamides represent a crucial class of compounds with widespread applications in medicinal chemistry due to their significant bioactive properties. These compounds, often referred to as sulfa drugs, were among the first synthetic antimicrobial agents introduced and continue to play a vital role in therapy against bacterial infections (Gulcin & Taslimi, 2018; Carta et al., 2012). Their use extends beyond antibacterial applications to include roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing the versatility and importance of the sulfonamide group in drug development.

Therapeutic Applications

Research on pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, highlights the compound's potential in various therapeutic areas. Pyrazoles are known for their role in medicinal chemistry, offering a wide spectrum of biological activities. Specifically, methyl-substituted pyrazoles have shown potent medicinal properties, indicating that 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide could serve as a valuable scaffold for generating new leads in drug discovery (Sharma et al., 2021).

Antioxidant Activity Analysis

The sulfonamide group, including its derivatives, has been explored for its antioxidant capacities. Analytical methods for determining antioxidant activity, such as the DPPH and ABTS tests, could potentially be applied to study the antioxidant properties of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, contributing to a deeper understanding of its mechanism of action and potential health benefits (Munteanu & Apetrei, 2021).

Environmental and Health Impacts

While the focus is on the positive applications of sulfonamides, it's essential to consider their environmental presence and potential human health impacts. Studies on the effects of sulfonamides in the environment have highlighted the need for careful management and disposal of these compounds to prevent adverse ecological and health outcomes (Baran et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-4-nitropyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3,(H2,5,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYYHMZZTBYYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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